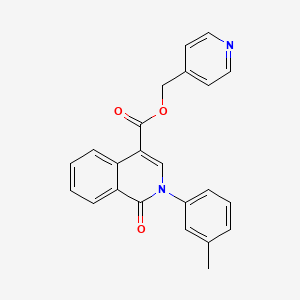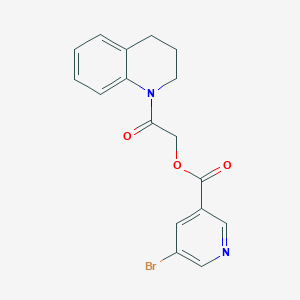![molecular formula C24H26FN5O2 B2715268 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide CAS No. 1049476-57-4](/img/structure/B2715268.png)
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, an ethyl chain, and a quinoline moiety, making it a versatile molecule for research and industrial purposes.
Wirkmechanismus
Target of action
The compound contains a piperazine moiety, which is widely employed in drugs and shows a wide range of biological and pharmaceutical activity . It also contains a quinoline nucleus, which is present in numerous biological compounds with diverse activities .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Many compounds with a quinoline nucleus have been found to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase .
Result of action
Compounds with similar structures often have antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Biochemische Analyse
Biochemical Properties
The compound N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide has been shown to interact with equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 , suggesting it may have a role in modulating the transport of nucleosides across cell membranes.
Cellular Effects
In cellular models, N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide has been shown to inhibit the uptake of uridine, a nucleoside, in cells expressing ENT1 and ENT2 . This suggests that the compound could influence cellular processes by modulating the availability of nucleosides within cells.
Molecular Mechanism
At the molecular level, N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide acts as an inhibitor of ENTs . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the affinity (Km) of the transporters for uridine . This suggests that the compound acts as a non-competitive inhibitor, binding to a site on the transporter that is distinct from the uridine binding site.
Temporal Effects in Laboratory Settings
The inhibitory effect of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide on uridine uptake in ENT1 and ENT2 could not be washed out, indicating that the compound forms a stable complex with the transporters . This suggests that the compound could have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given its interaction with ENTs, it may influence the metabolism of nucleosides and nucleotides .
Transport and Distribution
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N’-(2-methylquinolin-4-yl)ethanediamide is likely to be transported across cell membranes via ENTs . Its distribution within cells and tissues would be influenced by the expression and activity of these transporters.
Subcellular Localization
Given its interaction with ENTs, which are located in the cell membrane , it is likely to be found in the vicinity of the cell membrane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide typically involves multiple steps, starting with the preparation of the piperazine and quinoline intermediates. The key steps include:
Formation of the Piperazine Intermediate: The piperazine ring is substituted with a 2-fluorophenyl group through a nucleophilic substitution reaction. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Quinoline Intermediate Synthesis: The quinoline moiety is synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Coupling Reaction: The piperazine and quinoline intermediates are coupled using an oxalyl chloride-mediated reaction to form the final oxalamide compound. This step is typically carried out in an inert atmosphere using a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and reproducibility of the process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the oxalamide group into corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amines and reduced quinoline derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
- N1-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)-N2-(2-methylquinolin-4-yl)oxalamide
Uniqueness
N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its chloro- and bromo-substituted analogs. The fluorine atom’s electronegativity and small size contribute to the compound’s distinct chemical and physical properties.
Eigenschaften
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2/c1-17-16-21(18-6-2-4-8-20(18)27-17)28-24(32)23(31)26-10-11-29-12-14-30(15-13-29)22-9-5-3-7-19(22)25/h2-9,16H,10-15H2,1H3,(H,26,31)(H,27,28,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKABNWKSBJUAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2715185.png)
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2715187.png)
![9-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2715188.png)





![1-(4-((4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2715202.png)
![6-{[(3-nitrophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2715203.png)
![N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2715204.png)
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]propanoate](/img/structure/B2715205.png)
![5-chloro-N-[(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2715207.png)

